![molecular formula C12H7Cl3O3S B3008735 [3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride CAS No. 885950-83-4](/img/structure/B3008735.png)

[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

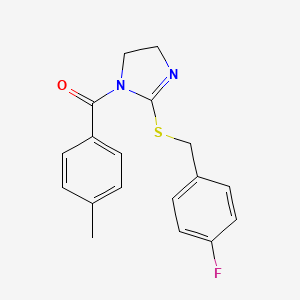

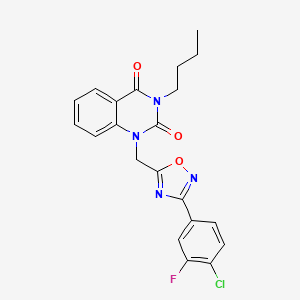

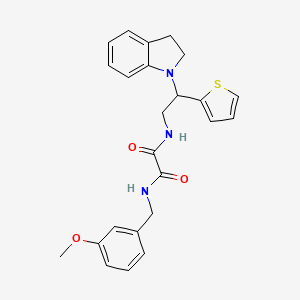

“[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride” is a chemical compound used in the field of synthetic organic chemistry. It is a sulfonyl chloride compound with a dichlorophenoxy group attached to its phenyl ring. The compound is an off-white solid .

Molecular Structure Analysis

The molecular formula of this compound is C12H7Cl3O3S . This indicates that the compound contains 12 carbon atoms, 7 hydrogen atoms, 3 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom. The InChI key, which is a unique identifier for chemical substances, is DVZUMPKGJNNKQW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 337.61 . The compound should be stored at 0-8°C .Scientific Research Applications

Synthesis and Chemical Properties

Derivatives for Potential Herbicides : Chlorohydroxybenzenesulfonyl derivatives, including 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, have been investigated for their potential as herbicides. The derivatives were produced through reactions with nucleophilic reagents such as ammonia, amines, and hydrazine. The chemical properties and synthesis methods of these compounds provide insights into their potential applications in agriculture (Cremlyn & Cronje, 1979).

Multisulfonyl Chlorides for Organic Synthesis : The synthesis of multisulfonyl chlorides, including aromatic bis(sulfonyl chlorides) with acetophenone and sulfonyl chloride groups, has been described. These compounds serve as building blocks for dendritic and other complex organic molecules (Percec et al., 2001).

Biological and Medicinal Applications

Enzyme Inhibition and Biological Activity : A study synthesized O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, exhibiting significant activity against butyrylcholinesterase enzyme. Such activity suggests potential therapeutic applications (Khalid et al., 2013).

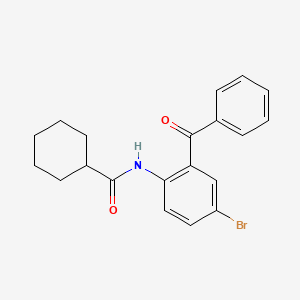

Optically Active Polymers : Research involving (-)-Camphor-10-sulfonyl chloride led to the creation of optically active polymers with potential applications in materials science (Mallakpour et al., 2001).

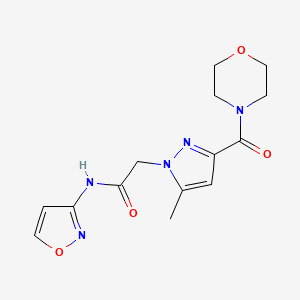

Solid-Phase Synthesis Applications : The use of polymer-supported sulfonyl chloride for solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones demonstrates its utility in the development of new heterocyclic compounds, potentially useful in drug discovery (Holte et al., 1998).

Other Applications

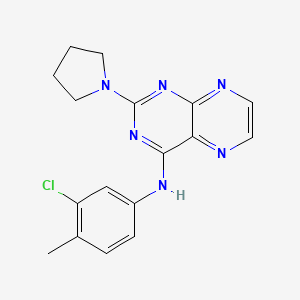

- Insecticide Target Analysis : Studies on phenylpyrazole insecticides, which involve different sulfonyl chloride derivatives, shed light on their mode of action at the GABA-gated chloride channel, indicating their potential use in pest control (Cole et al., 1993).

properties

IUPAC Name |

3-(3,5-dichlorophenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O3S/c13-8-4-9(14)6-11(5-8)18-10-2-1-3-12(7-10)19(15,16)17/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZUMPKGJNNKQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)

![2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3008657.png)

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)